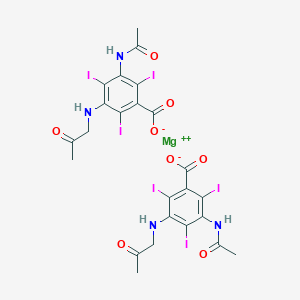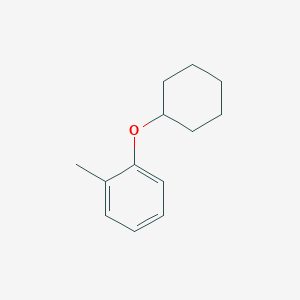
Benzene, 1-(cyclohexyloxy)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(cyclohexyloxy)-2-methyl-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a cyclohexyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(cyclohexyloxy)-2-methyl- typically involves the reaction of benzene derivatives with cyclohexanol and methylating agents. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with cyclohexanol in the presence of an acid catalyst to form the cyclohexyloxy group. The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the desired product’s quality and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-(cyclohexyloxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexyloxy group to a cyclohexyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or benzoic acid derivatives .
Scientific Research Applications
Chemistry: In chemistry, Benzene, 1-(cyclohexyloxy)-2-methyl- is used as an intermediate in synthesizing more complex molecules. Its unique structure makes it a valuable building block for designing new materials and compounds .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its interactions with biological targets to develop new therapeutic agents .
Industry: In the industrial sector, this compound can be used in manufacturing specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism by which Benzene, 1-(cyclohexyloxy)-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclohexyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methyl group can influence the compound’s binding affinity to specific targets, modulating its biological activity .
Comparison with Similar Compounds
Toluene: Similar in structure but lacks the cyclohexyloxy group.
Xylene: Contains two methyl groups instead of one methyl and one cyclohexyloxy group.
Phenol: Has a hydroxyl group instead of a cyclohexyloxy group.
Uniqueness: Benzene, 1-(cyclohexyloxy)-2-methyl- is unique due to the presence of both a cyclohexyloxy group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
CAS No. |
67698-81-1 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-cyclohexyloxy-2-methylbenzene |
InChI |
InChI=1S/C13H18O/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3 |
InChI Key |
OREXNWWSQZUJJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1)](/img/structure/B12293493.png)
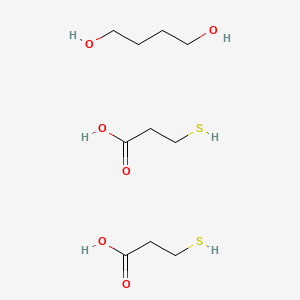
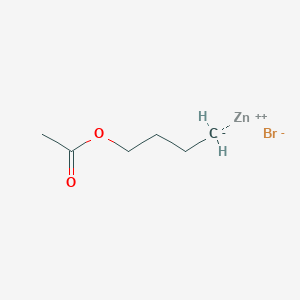


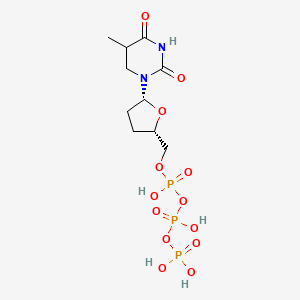
![2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid](/img/structure/B12293529.png)
![tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B12293537.png)
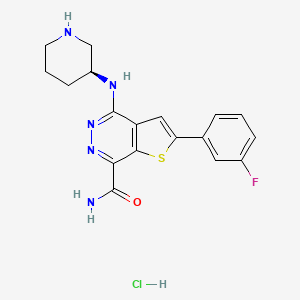

![(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride](/img/structure/B12293555.png)
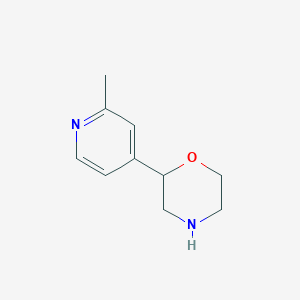
![3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12293562.png)
